1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide - 2034243-76-8

1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide

Catalog Number: EVT-3079874
CAS Number: 2034243-76-8
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

methanone

Compound Description: This compound is a 2-methoxy-substituted derivative of a series of pyrazolo[3,4-b]pyridine derivatives. It is structurally similar to its 4-methyl and 4-chloro-substituted analogs, but exhibits distinct conformational properties. This compound features a thiophene ring and a trifluoromethyl group. [, ]

Methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate

Compound Description: This compound was utilized as a starting material in a reaction to synthesize a methyl 2-(2-{1-[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]-2-(di­methyl­amino)­vinyl­oxy}phenyl)-3-(di­methyl­amino)­acryl­ate. It contains a 1,2,4-oxadiazole ring and a methyl acetate group. []

Methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate

Compound Description: This compound was used as a reactant in the synthesis of Methyl 3-di­methyl­amino-2-(2-{2-di­methyl­amino-1-[3-(3-pyridyl)-1,2,4-oxa­diazol-5-yl]­vinyl­oxy}phenyl)­acryl­ate. []

Methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate

Compound Description: This starting material was reacted with N,N-dimethylformamide dimethyl acetal to synthesize Meth­yl 3-(dimethyl­amino)-2-(2-{2-(dimethyl­amino)-1-[3-(2-methyl­phen­yl)-1,2,4-oxadiazol-5-yl]vinylox­y}phen­yl)acrylate. []

3 beta-(Substituted phenyl)tropan-2 beta-carboxylic acid esters

Compound Description: These compounds have demonstrated high affinity for the cocaine binding site on the dopamine transporter, both in vitro and in vivo, and inhibit dopamine uptake in vitro. []

3 beta-(Substituted phenyl)-2 beta-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes

Compound Description: These compounds were designed as bioisosteres of 3 beta-(substituted phenyl)tropan-2 beta-carboxylic acid esters, replacing the ester group with a 1,2,4-oxadiazole ring. These compounds also exhibited binding affinities for the dopamine transporter. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]py rimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and its 3-p-methylbenzyl derivative

Compound Description: These compounds demonstrated activity against the Candida albicans fungi in antimicrobial activity screening. []

5-methyl-6-(3 -phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3 -d]pyrimidin e-4(3H)thione and its 4-S-alkyl derivatives

Compound Description: This series of compounds displayed antifungal activity, particularly against Candida albicans fungi. []

2-[5-methyl4-oxo-6-(3phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin3(4H)-yl]-N-phenylacetamide

Compound Description: This compound exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis bacterial strains in antimicrobial activity tests. []

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound was synthesized through a reaction of N-acetyl-2-indolinone with 3-(4-chloro) phenyl-5-chloromethyl-1,2,4-oxadiazol and its structure was characterized by single-crystal X-ray diffraction. []

Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate

Compound Description: This compound served as a precursor for the synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzo­pyran-3-ol. []

(S)-N-(3- (6--isopropoxy-3-yl)-1H-indazol-5-yl) -1- (2- (4- (4- (1-methyl -1H-1,2,4-triazol-3-yl) phenyl) -3,6-dihydropyridin -1 (2H) - yl) -2-oxoethyl) -3- (methylthio) pyrrolidine-3-carboxamide

Compound Description: This compound was formulated into a granular composition for pharmaceutical preparations. The composition includes various forms of the compound, including its hydrochloride salt and amorphous free base. [, ]

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate

Compound Description: This compound's crystal structure was studied, revealing a planar molecular geometry. The molecular dimensions were found to be consistent with analogous compounds. []

[(Z)-2-(3-Methyl‐1,2,4‐oxadiazol‐5‐yl)‐2‐(1‐naphthyl)ethenylamino]formaldehyde oxime

Compound Description: The crystal structure of this compound was analyzed, revealing the presence of intramolecular and intermolecular hydrogen bonding. The structure also featured π-stacking interactions between oxadiazole rings. []

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: JHU75528 is a novel ligand for the cerebral cannabinoid receptor (CB1) with higher binding affinity and lower lipophilicity than Rimonabant (SR141716), a high affinity CB1 selective antagonist. It has potential as a PET radioligand for imaging the CB1 receptor. []

1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: JHU75575 is another novel ligand for the cerebral cannabinoid receptor (CB1), structurally similar to JHU75528. It exhibits favorable binding affinity and lipophilicity compared to existing CB1 ligands and shows promise as a PET radioligand for CB1 imaging. []

(s)-5-chloro-n-((3-(4-(5,6-dihydro-4h-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophenen-2-carboxamide derivatives

Compound Description: These compounds are recognized as inhibitors of blood coagulation factor Xa. They are synthesized using 1-fluoro-4-nitrobenzene as a starting material and demonstrate high purity and yield. []

5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound was synthesized using a 1,1’-carbonyldiimidazole promoted reaction and further modified via alkylation to generate various 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. []

1-benzyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and 2-[5-methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides

Compound Description: These compounds were synthesized and evaluated for antimicrobial activity but showed no significant effects against the tested microbial strains. []

1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: These compounds displayed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Their growth inhibition zones were comparable to those of the reference drugs Metronidazole and Streptomycin. []

1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Compound Description: This compound exhibited potent antioxidant activity, surpassing that of ascorbic acid (vitamin C) by 1.5 times in DPPH radical scavenging assays. []

1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Compound Description: This compound demonstrated significant antioxidant activity, comparable to vitamin C, in both DPPH radical scavenging and reducing power assays. []

N-{2-[(2-dimethylaminoethyl)methyl-amino]-5-[4-(1-methyl-1H-indole-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide

Compound Description: This compound, specifically its dichloroacetate salt, acts as an EGFR inhibitor and exhibits potential for treating various EGFR-mediated cancers. It shows particular promise for treating non-small cell lung cancer (NSCLC) with the T790M resistance mutation. [, ]

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine

Compound Description: This compound served as a building block for synthesizing a series of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives. []

N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives

Compound Description: These compounds were designed and synthesized as potential anticancer agents and were evaluated for their in vitro cytotoxicity against human neuroblastoma (SK N SH) and colon carcinoma (COLO 205) cell lines using the MTT assay. []

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

Compound Description: This novel compound was synthesized and its structure confirmed by spectral and analytical data. It demonstrated significant in vitro antitumor activity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines. []

4-amino-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one

Compound Description: This compound was utilized as a reactant to synthesize a series of 2,4-dihydro-[1,2,4]-triazol-3-one derivatives by reacting it with various aldehydes. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

Compound Description: A series of these derivatives were synthesized and their antifungal activity was evaluated. Compounds 4f and 4h showed significant activity, and 4c exhibited moderate activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

(S) -1- (4- (5- cyclopropyl -1H- pyrazol-3-yl) pyrrolo [1,2-f] [, , ] triazin-2-yl) -N- (6- fluoropyridin-3-yl) -2-methyl-pyrrolidine-2-carboxamide

Compound Description: A crystalline form of this compound was developed and its potential use in treating cancer or other proliferative diseases was investigated. [, ]

7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides

Compound Description: This series of compounds, including derivatives 5a-c and 6a-c, were synthesized starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate. These compounds are anticipated to possess hypertensive activity. []

Acid compounds containing 1,2,4-oxadiazole benzoic acid

Compound Description: These compounds were investigated for their potential use in treating diseases and removing "meaningless" entities. The specific applications and mechanisms of action require further elucidation. []

1,4-Bis (substituted 1,3,4-oxadiazoles and 1,2,4-triazoles) Benzene derivatives

Compound Description: These compounds were synthesized from terephthalic acid and their structures were confirmed through various spectroscopic techniques. Their potential biological activities were not discussed in detail. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a known pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitor. It serves as a structural basis for designing novel PDE2A inhibitors. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor. It exhibits favorable potency, selectivity, and preclinical properties, including oral bioavailability, increased brain cGMP levels, and attenuation of MK-801-induced memory deficits in rats. []

N'-1-ethoxy-2-thiophen-2-yl-ethylydene hydrazino carboxylic acid ethyl ester (1)

Compound Description: This compound was utilized as a key starting material for the synthesis of various di-triazoles and 4-arylidene amino 4,5-dihydro-1H-[1,2,4]triazole-5-one derivatives. []

Di-[3(thiophen-2-yl-methyl)-4,5-dihydro-1H- [, , ]triazole-5-one-4yl]n-alkanes

Compound Description: These novel di-triazole derivatives were synthesized using N'-1-ethoxy-2-thiophen-2-yl-ethylydene hydrazino carboxylic acid ethyl ester as a key starting material. []

4-(arylidene-amino)-3-thiophen-2-yl-methyl-4,5-dihydro-1H-[1,2,4] triazole-5-ones

Compound Description: These compounds, characterized as Schiff bases, were synthesized as part of a series of novel di-triazoles and 4-arylidene amino 4,5-dihydro-1H-[1,2,4]triazole-5-one derivatives. []

N - [[4-fluoro-2- (5-methyl-1H-1,2,4-triazol-1-yl) phenyl] methyl] -4,6,7,9- tetrahydro-3-hydroxy-9, 9-dimethyl-4-oxo - pyrimido [2,1-c] [, ] oxazine-2-carboxamide, sodium salt monohydrate

Compound Description: A specific crystalline form of this compound, the sodium salt monohydrate, was disclosed for its potential use in treating AIDS or HIV infection. []

Alkyl 2-ethoxy-1-((2´-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)bifenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-carboxylates

Compound Description: These compounds serve as intermediates in the synthesis of azilsartan, a medication used to treat high blood pressure. []

5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Compound Description: This compound was used as a starting material for preparing a series of N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides. The final compounds were evaluated for their antimicrobial activity. []

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol

Compound Description: This thiol derivative was used as a starting material for synthesizing a series of N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides, which were subsequently evaluated for antimicrobial activity. []

Properties

CAS Number

2034243-76-8

Product Name

1-(3-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

1-(3-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C19H18N4O4S

Molecular Weight

398.44

InChI

InChI=1S/C19H18N4O4S/c1-11-20-18(27-22-11)15-6-7-28-19(15)21-17(25)12-8-16(24)23(10-12)13-4-3-5-14(9-13)26-2/h3-7,9,12H,8,10H2,1-2H3,(H,21,25)

InChI Key

DUCVSMCTHYRDFM-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.